molecular formula C10H22N2 B2383116 Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine CAS No. 1935185-14-0

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine

Cat. No.: B2383116
CAS No.: 1935185-14-0
M. Wt: 170.3
InChI Key: CFQFKQJQJSLRMN-UHFFFAOYSA-N
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Description

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine is a chemical compound with the CAS registry number 1935185-14-0 . Its molecular formula is C10H22N2, and it has a molecular weight of approximately 170.30 g/mol . The structure features a piperidine ring substituted with a methyl group and an ethylamine side chain with dimethyl substituents . This structure is representative of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry research . Piperidine derivatives are frequently explored as key scaffolds in the development of novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-dimethyl-2-(6-methylpiperidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-5-4-6-10(11-9)7-8-12(2)3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQFKQJQJSLRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Reductive Amination

Reductive amination represents one of the most versatile methods for introducing amino functionality to carbonyl compounds. This approach could be applied to the synthesis of our target compound using appropriate precursors.

Based on established protocols, the process typically involves:

  • Reaction of a suitable carbonyl compound with an amine in the presence of hydrogen and a transition metal catalyst
  • Formation of an imine intermediate
  • Reduction of the imine to the corresponding amine

The reaction conditions typically employ:

  • Temperature range: 15-180°C, preferably 30-170°C, most preferably 70-160°C
  • Hydrogen pressure: 20-100 bar, preferably 25-80 bar, most optimally 40-75 bar
  • Catalysts: Typically suspended Pd/C catalysts

This approach has been successfully used for preparing various alkylated amines as shown by industrial examples where high conversion rates (>95%) have been achieved.

Selective Reductive Amination for Piperidine Derivatives

For the synthesis of substituted piperidines, reductive amination can be conducted under carefully controlled conditions. The following example demonstrates this approach:

Table 2: Example Reaction Parameters for Reductive Amination of Piperidine Derivatives

Parameter Condition
Catalyst 10% Pd/C (water content: ~50%)
Reaction temperature 90-120°C
Hydrogen pressure 40-75 bar
Reaction time 2-4 hours
Typical yield 80-95%

This method has been successfully applied to the synthesis of N-ethyl-N,N-diisopropylamine with yields exceeding 94% and high purity.

Organometallic Approaches to 2,6-Disubstituted Piperidines

Copper-Catalyzed Coupling Reactions

One potential approach to synthesizing our target compound involves copper-catalyzed coupling reactions. This methodology has been successfully employed in the synthesis of 5-methylene-2-substituted piperidines, which could be adapted for the preparation of 2,6-disubstituted derivatives.

The general procedure involves:

  • Reaction of protected β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis
  • Cyclization using sodium hydride to yield enantiomerically enriched 5-methylene piperidines in good yields (55%-85%)
  • Subsequent functionalization to introduce the desired substituents

Synthesis via 6-Oxoamino Acid Derivatives

Another promising approach involves the formation of 2,6-disubstituted piperidines through reductive cyclization of 6-oxoamino acid derivatives. This method, described by Davis and colleagues, proceeds through:

  • Preparation of an aldehyde precursor by reduction of the corresponding ester
  • Formation of a sulfinimine intermediate
  • Introduction of a nitrile group using reagents such as Et₂AlCN
  • Acidic treatment resulting in sulfinyl group removal, nitrile hydrolysis, deprotection, and cyclization
  • Stereoselective reduction to yield the desired piperidine derivatives

This approach has several advantages, including controlled stereoselectivity and the ability to introduce various substituents at both the 2- and 6-positions.

Cyclization Strategies for Piperidine Ring Formation

Ring-Closing Metathesis Approach

Ring-closing metathesis (RCM) offers another viable strategy for constructing the piperidine core structure. Based on the work by Sun and colleagues, this approach involves:

  • Allylation of a suitable precursor
  • N-allylation to produce a secondary amine
  • Protection and ring-closing metathesis to yield an unsaturated pipecolate
  • Regioselective reduction to provide the desired piperidine framework

This methodology has been shown to produce excellent yields and could be modified to incorporate the specific substituents required for our target compound.

Palladium-Catalyzed Cyclization

Palladium-catalyzed cyclization represents another valuable approach to constructing substituted piperidines. According to research by Harrity and colleagues, this methodology involves:

  • Preparation of enantiomerically pure monosubstituted aziridine precursors
  • Cycloaddition reaction with a palladium-trimethylenemethane complex
  • Formation of 5-methylene piperidines in excellent yields

This approach offers the advantage of high stereoselectivity and could potentially be adapted for the synthesis of our target compound.

Analytical Considerations

Characterization of this compound typically involves several analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation
  • Mass Spectrometry : Confirms molecular weight and fragmentation pattern
  • Infrared Spectroscopy : Identifies key functional groups
  • Collision Cross-Section Analysis : As shown in Table 1, provides additional confirmation of structure

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues and Key Differences

Compound Name Core Structure Key Functional Groups Molecular Weight Synthesis Route Pharmacological Activity References
Dimethyl[2-(6H-oxazolo[4,5-e]indol-2-yl)ethyl]amine Oxazoloindole Oxazole, indole, dimethylaminoethyl ~230 (base) Condensation of 5-hydroxy-1H-indole with N1,N1-dimethylpropane-1,3-diamine nAChR/serotonergic ligand
Methyl[(6-methylpyridin-2-yl)methyl]amine Pyridine Pyridine, methylamine 154.6 (base) Alkylation of 6-methylpyridine with methylamine derivatives Not reported
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine Pyrrolidine Pyrrolidine, ether, dimethylamine 158.24 Reaction of pyrrolidin-3-ol with dimethylaminoethyl chloride Not reported
2-(2-Pyridyloxy)ethyl(dimethyl)amine Pyridine ether Pyridine, ether, dimethylamine 178.23 Nucleophilic substitution of 2-chloropyridine with dimethylaminoethanol Intermediate in drug synthesis
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine Thienopyrimidine-sulfonamide Thienopyrimidine, sulfonamide, piperazine 640.5 SN2 reaction between bromomethyl-thienopyrimidine and dimethylaminomethyl-piperazine Kinase inhibitor candidate

Physicochemical Properties

  • Lipophilicity : The piperidine-based compound exhibits higher lipophilicity (predicted logP ~2.5) compared to pyridine (logP ~1.8) and pyrrolidine (logP ~1.2) analogues due to its saturated ring and methyl substituent.
  • Solubility: The dimethylaminoethyl group enhances water solubility in polar solvents (e.g., ethanol, DMSO), whereas sulfonamide-containing analogues () show reduced solubility due to bulky aromatic systems .
  • Crystal Packing : Piperidine and pyridine derivatives (e.g., ) form stable crystals via π-π stacking and hydrogen bonding, critical for pharmaceutical formulation .

Biological Activity

Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, a compound classified under piperidine derivatives, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety, which is known to enhance biological activity through various mechanisms. The compound's structure can be represented as follows:

C11H20N2\text{C}_{11}\text{H}_{20}\text{N}_{2}

This chemical formula indicates the presence of two nitrogen atoms within the piperidine ring, contributing to its biological interactions.

1. Receptor Interaction

The compound has shown significant interaction with various neurotransmitter receptors. For instance, it exhibits affinity for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Activation of these receptors may lead to enhanced synaptic transmission and neuroprotection.

2. Cell Cycle Modulation

Research indicates that this compound can induce cell cycle arrest in cancer cells. A study demonstrated that treatment with this compound resulted in G2/M phase arrest in A375 melanoma cells, leading to increased apoptosis rates. The apoptotic population significantly increased from 4.3% to 61.4% after 48 hours of treatment, indicating potent antitumor activity .

3. Inhibition of Metastasis

The compound has been shown to inhibit the migration of cancer cells through modulation of the PI3K/NF-κB signaling pathway. Specifically, it significantly reduced the expression of matrix metalloproteinase-9 (MMP-9), a key player in cancer cell invasion and metastasis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
Antitumor ActivityInduces apoptosis in A375 cells
Cell Cycle ArrestG2/M phase arrest
Inhibition of MigrationDecreases MMP-9 expression
Neuroprotective EffectsModulates mAChRs

Case Study 1: Anticancer Properties

In a controlled study involving A375 melanoma cells, this compound was administered at varying concentrations (0.2–1 μM). The results indicated a dose-dependent inhibition of cell migration and significant cell apoptosis, suggesting its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the compound's neuroprotective capabilities against neurodegeneration models. The results suggested that this compound could enhance neuronal survival under stress conditions by modulating cholinergic signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, and what key reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, amination, or reductive amination. Key steps include:

  • Alkylation of pyridine derivatives : Reacting 6-methylpiperidine with halogenated intermediates (e.g., bromoethyl-dimethylamine) in polar aprotic solvents like DMF or DMSO, often requiring bases (e.g., K₂CO₃) to deprotonate intermediates .
  • Catalytic amination : Palladium- or copper-catalyzed coupling reactions for nitrogen functionalization, with strict temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Optimization Parameters :

ParameterOptimization StrategyReference
SolventUse DMF for high solubility; monitor for side reactions (e.g., dimethylamine formation)
Catalyst Loading5–10 mol% Pd/C for cost-effective yields
Reaction Time12–24 hr for complete conversion

Q. How can spectroscopic techniques (NMR, IR, MS) effectively characterize the structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.5 ppm for CH₃; δ 20–25 ppm for C-CH₃) and piperidine/amine protons (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 184.18) and fragmentation patterns .

Q. Example Spectral Data :

TechniqueKey Peaks/FeaturesStructural InsightReference
¹³C NMRδ 45.2 (N-CH₂), δ 55.8 (N-CH₃)Confirms dimethylamine moiety
IR3350 cm⁻¹ (N-H stretch)Verifies secondary amine

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Segregate waste into halogenated/organic containers; avoid aqueous disposal due to potential amine reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to validate activity thresholds .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) to identify critical functional groups .

Q. What computational modeling approaches are suitable for predicting environmental fate or biodegradation pathways?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) : Use software like EPI Suite to estimate biodegradation half-lives based on logP and molecular weight .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict adsorption/leaching potential .
  • Density Functional Theory (DFT) : Calculate reaction pathways for oxidative degradation (e.g., hydroxyl radical attack) .

Q. Example Prediction :

PropertyComputational ToolPredicted ValueReference
Biodegradation (t₁/₂)EPI Suite28–35 days
Soil Adsorption (Koc)QSAR120 L/kg

Q. How can the catalytic activity of metal complexes derived from this compound be optimized?

Methodological Answer:

  • Ligand-Metal Ratio Screening : Test 1:1 vs. 2:1 (ligand:metal) ratios to maximize coordination efficiency .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to enhance metal-ligand binding .
  • Additive Screening : Add Lewis acids (e.g., ZnCl₂) to stabilize transition states in catalytic cycles .

Q. Case Study :

Metal ComplexApplicationTurnover Frequency (TOF)Reference
Cu(II)Oxidation catalysis450 hr⁻¹
Pd(0)Cross-coupling1200 hr⁻¹

Q. What experimental design principles are critical for studying reaction kinetics involving this compound?

Methodological Answer:

  • Time-Resolved Sampling : Collect aliquots at 5–10 min intervals to track intermediate formation .
  • Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., anthracene) for quantification .
  • Statistical Modeling : Apply pseudo-first-order kinetics or Michaelis-Menten models to derive rate constants .

Q. Example Design :

VariableLevel TestedOutcome MeasureReference
Temperature25°C, 50°C, 75°CArrhenius activation energy
Substrate Loading1 mM, 5 mM, 10 mMRate saturation threshold

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